3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals.
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid belongs to the class of pyridine derivatives. It is characterized by its unique trifluoromethyl substitution and the presence of a pyrrolidine ring, which contributes to its pharmacological properties. This compound is often classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
The synthesis of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of nucleophilic substitution reactions where a pyridine derivative is reacted with a pyrrolidine derivative under controlled conditions.
The detailed synthesis pathway may involve multiple steps including protection-deprotection strategies, coupling reactions, and purification processes such as recrystallization or chromatography .
The molecular structure of 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid can be described as follows:
The molecular formula is with a molecular weight of approximately 292.23 g/mol. The compound exhibits specific bond lengths and angles that can be analyzed using X-ray crystallography techniques .
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles:
The reactions often require specific conditions such as temperature control, choice of solvents (e.g., dimethylformamide or dichloromethane), and catalysts to facilitate the desired transformations .
The mechanism of action for 3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid involves its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Studies have shown that derivatives of this compound may inhibit specific enzymes like cyclooxygenases (COX) or act on signaling pathways related to apoptosis in cancer cells . The exact mechanism often requires further elucidation through biochemical assays and cellular models.
3-Pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid has potential applications in:
Research continues to explore its efficacy and safety profiles, paving the way for future applications in various fields .
The trifluoromethylpyridine scaffold represents a privileged structure in medicinal chemistry due to its multifaceted physicochemical and biological properties. This motif combines the inherent advantages of pyridine—a hydrogen bond acceptor that enhances water solubility—with the strong electron-withdrawing effects and lipophilicity imparted by the trifluoromethyl (-CF₃) group. The -CF₃ group significantly increases metabolic stability by resisting oxidative degradation, while its high electronegativity (σI = 0.39, σR = 0.12) strengthens hydrogen bonding and dipole-dipole interactions with biological targets [1] [10]. For example, 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0) demonstrates these properties with a polar surface area (PSA) of 56.59 Ų and logP of 0.3804, balancing membrane permeability and aqueous solubility [2] [9].
Table 1: Comparative Physicochemical Properties of Bioisosteric Heterocycles
Heterocycle | Dipole Moment (D) | LogP | PSA (Ų) | H-Bond Acceptors | Metabolic Stability |
---|---|---|---|---|---|
Pyridine | 2.22 | 0.65 | 12.89 | 1 | Moderate |
5-CF₃-Pyridine | 3.18 | 0.38 | 16.46 | 1 | High |
Pyrrole | 1.61 | 0.75 | 13.96 | 0 | Low |
Pyrrolidine | 1.41 | 0.46 | 16.46 | 1.5 | Moderate |
The strategic placement of -CF₃ at the pyridine 5-position, as in 3-pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid, creates a sterically constrained pharmacophore. This positioning enhances target affinity by forming halogen bonds with kinase hinge regions or allosteric pockets, as observed in CSF1R inhibitors like Pexidartinib derivatives [3]. Additionally, -CF₃ reduces pKa of adjacent carboxylic acids (e.g., pKa ≈ 3.1 for 5-(trifluoromethyl)pyridine-2-carboxylic acid), improving membrane penetration in physiological environments [2] [10].
Pyrrolidine’s saturated five-membered ring provides three-dimensional structural diversity critical for selective receptor engagement. Unlike planar aromatic systems, pyrrolidine adopts envelope or half-chair conformations through pseudorotation (energy barrier ≈ 6 kcal/mol), enabling optimal spatial orientation of substituents for target complementarity [4] [6]. This scaffold’s nitrogen atom acts as a hydrogen bond acceptor, while its aliphatic protons participate in hydrophobic interactions. For instance, in (1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanol (CAS 1306120-26-2), the pyrrolidine nitrogen anchors to catalytic lysine residues in kinases, while the hydroxymethyl group forms hydrogen bonds with Asp381 in CSF1R [5].
The chiral C2/C5 centers in pyrrolidine derivatives influence binding kinetics and selectivity. Enantiomerically pure compounds like (S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid (XEN445) show 10–100-fold higher potency than racemates against neuronal targets due to stereoselective fitting into G-protein-coupled receptors [7] [10]. Pyrrolidine also improves pharmacokinetics: its basic nitrogen (predicted pKa 2.59) facilitates salt formation for enhanced solubility, while reduced aromaticity decreases metabolic oxidation compared to pyrrole analogs [4] [6]. Notably, pyrrolidine features in 37 FDA-approved drugs, underscoring its translational relevance [4].
Integrating pyridine-CF₃ and pyrrolidine motifs creates complementary effects that optimize drug-like properties. The electron-deficient pyridine stabilizes the protonated pyrrolidine nitrogen (ΔpKa ≈ +1.2), enhancing solubility at physiological pH without compromising blood-brain barrier permeability [6] [10]. Molecular hybridization studies demonstrate that compounds like 6-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-ylboronic acid (CAS 2377611-54-4) exhibit synergistic target affinity—attributed to simultaneous π-stacking (pyridine), hydrophobic anchoring (-CF₃), and conformational restraint (pyrrolidine) [1] [3].
Table 2: Structure-Activity Relationship (SAR) of Bifunctionalized Pyridine-Pyrrolidine Hybrids
Compound Structure | Biological Target | Key Interactions | Affinity (IC₅₀) | Metabolic Stability (t₁/₂, mouse liver microsomes) |
---|---|---|---|---|
5-CF₃-2-CO₂H-3-pyrrolidin-1-yl-pyridine | Kinase inhibitors | H-bond (CO₂H), hydrophobic (-CF₃) | 8 nM | >120 min |
3-Chloro-5-CF₃-2-[(2-hydroxymethyl)pyrrolidin-1-yl]pyridine | CSF1R | Salt bridge (pyrrolidine N⁺), halogen bond | 15 nM | 90 min |
6-(Pyrrolidin-1-yl)-5-CF₃-pyridin-3-ylboronic acid | Protease inhibitors | Coordinate bond (B), van der Waals (-CF₃) | 210 nM | 45 min |
Metabolic stability is augmented through dual mechanisms: (1) the -CF₃ group blocks cytochrome P450-mediated hydroxylation of pyridine, and (2) pyrrolidine’s aliphatic ring reduces irreversible glucuronidation. Hybrid molecules like those in Table 2 show 2–3-fold longer half-lives than monosubstituted analogs [1] [5]. Computational analyses reveal that 3-pyrrolidin-1-yl-5-(trifluoromethyl)-pyridine-2-carboxylic acid achieves balanced properties: PSA = 72 Ų (solubility), cLogP = 1.8 (permeability), and <3 rotatable bonds (conformational stability), complying with Lipinski’s and Veber’s rules for oral bioavailability [4] [6]. This synergy is validated in pyrrolo[2,3-d]pyrimidine-CSF1R inhibitors, where pyridine-pyrrolidine hybrids exhibit nanomolar cellular potency and >80% oral absorption in rodent models [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9